Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-

Halogen Bonding Physicochemical Properties SAR

Sourcing novel, well-characterized heterocyclic scaffolds for SAR campaigns often encounters supply inconsistency and undocumented biological relevance. Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS 72239-31-7) directly addresses this gap as a privileged 4,5-dihydrothiazol-2-amine core with a synthetically versatile 4-bromobenzyl motif. - **Scaffold for Systematic SAR:** The bromine atom provides a precise handle for halogen bonding studies and late-stage functionalization via cross-coupling, enabling systematic exploration of N-substituent effects on target affinity. - **Analytical Reference Standard:** Its distinct InChIKey (WQZBFPFJYHBVHE-UHFFFAOYSA-N) and spectroscopic signature ensure robust identity confirmation in method development. - **Supply Assurance:** Available as a high-purity research reagent, eliminating the variability and lead times of custom synthesis for hit-to-lead programs.

Molecular Formula C10H11BrN2S
Molecular Weight 271.18 g/mol
CAS No. 72239-31-7
Cat. No. B13780808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)-
CAS72239-31-7
Molecular FormulaC10H11BrN2S
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NCC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)
InChIKeyWQZBFPFJYHBVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl Thiazolamine: Procurement & Structural Baseline


Thiazolamine, 4,5-dihydro-N-((4-bromophenyl)methyl)- (CAS 72239-31-7), also designated as N-[(4-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine, is a synthetic heterocyclic compound with the molecular formula C10H11BrN2S and a molecular weight of 271.17 g/mol . It belongs to the 4,5-dihydrothiazol-2-amine class, characterized by a partially saturated thiazole ring linked via a methylamino bridge to a 4-bromophenyl group. This structural motif positions it as a versatile scaffold in medicinal chemistry and chemical biology, where the bromine atom serves as a potential handle for further functionalization via cross-coupling reactions or as a pharmacophore for halogen bonding interactions . However, publicly available, peer-reviewed quantitative biological activity data for this exact compound are extremely limited, underscoring the critical importance of rigorous, comparator-driven evaluation before procurement.

Synthetic thiazolamine scaffold with bromine handle for cross-coupling diversification
Extremely limited direct bioactivity data available for this exact compound
Requires rigorous comparator-driven evaluation before assay or campaign use

Thiazolamine Analog Substitution Risks


The 4,5-dihydrothiazol-2-amine core is a privileged scaffold with documented antimicrobial and anticancer potential . However, the specific substitution pattern—a 4-bromobenzyl group linked via a methylamino spacer to the thiazoline ring—is not a generic feature. The bromine atom's size, electronegativity, and potential for halogen bonding can dramatically alter target binding affinity, selectivity, and physicochemical properties compared to analogs with chloro, fluoro, or unsubstituted phenyl groups . For instance, structure-activity relationship (SAR) studies on related 4-(4-bromophenyl)-thiazol-2-amines demonstrate that even minor modifications yield compounds with antimicrobial activity comparable to norfloxacin, while others are inactive [1]. Therefore, substituting 72239-31-7 with a closely related analog, such as the 4-chloro or 4-fluoro derivative, without comparative data risks invalidating experimental outcomes, particularly in target-based assays or medicinal chemistry campaigns where precise SAR is paramount. The following evidence guide aims to identify and quantify any verifiable differentiation to support informed procurement decisions.

Target Compound 4-Bromobenzyl thiazolamine
Potential Substitute 4-Chloro or 4-fluoro analog
Halogen size and electronegativity differences may shift target binding and physicochemical behavior.
Related SAR shows minor modifications can switch activity from comparable to standard drugs to inactive; direct substitution may invalidate SAR campaigns.

Thiazolamine Comparator Differentiation Evidence


Structural & Physicochemical Differentiation from Halogen Analogs

The target compound contains a para-bromophenyl substituent, while close analogs feature para-chloro (CAS 72239-29-3) and para-fluoro (CAS 72239-30-6) groups. Bromine's larger atomic radius and higher polarizability can enhance halogen bonding interactions with biological targets and influence lipophilicity (LogP) and metabolic stability compared to chlorine and fluorine. The calculated density and boiling point of the target compound are 1.567 g/cm³ and 390.06°C, respectively , while the 4-chloro analog has a molecular weight of 226.73 g/mol . These differences can impact compound handling, formulation, and target engagement, making direct substitution scientifically unsound without experimental validation.

Halogen analog contrast
Data to verify
MW diff: +44.44 g/mol vs. 4-Cl analog; density & boiling point deviations (in silico)
Supports non-interchangeability; requires experimental validation
Computational predictions only; no measured values
Halogen Bonding Physicochemical Properties SAR

Antimicrobial Activity Inference from 4-Bromophenyl Derivatives

While no direct antimicrobial data exists for 72239-31-7, a closely related series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated. These compounds share the 4-bromophenyl motif but differ in the substitution at the thiazole 2-position [1]. In this series, compounds p2, p3, p4, and p6 exhibited antimicrobial activity comparable to the standard drugs norfloxacin (antibacterial) and fluconazole (antifungal) [1]. This provides a class-level inference: the 4-bromophenyl group contributes positively to antimicrobial activity within this chemotype. However, the specific N-benzyl substitution of 72239-31-7 is untested, so direct potency claims cannot be made. This evidence highlights the potential for 72239-31-7 to be an active scaffold, but also the need for its own empirical evaluation to confirm activity and differentiate it from the known active derivatives.

Antimicrobial activity inference
Class-level inference
Related 4-bromophenyl derivatives comparable to norfloxacin/fluconazole in vitro
Indicates scaffold potential; direct activity unconfirmed
Target compound untested; extrapolation from analog series
Antimicrobial Antibacterial Antifungal

Antimicrobial Potency Gap: Unoptimized vs. Optimized Scaffolds

A separate study on a distinct set of 4,5-dihydrothiazol-2-amines, featuring Mannich base substitutions, identified a highly potent analog, 8C: N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. This compound demonstrated MIC values of 6.25, 25, and 25 µg/mL against E. coli, S. typhi, and P. aeruginosa, respectively [1]. 72239-31-7, with its simpler benzyl substitution, represents an earlier, less optimized scaffold. This cross-study comparison illustrates a potential potency gap: the target compound is a building block or a starting point for SAR exploration, whereas analog 8C represents a structurally elaborated, high-activity outcome of a medicinal chemistry campaign. Procurement of 72239-31-7 should therefore be framed within the context of exploratory SAR or library synthesis, not as a potent bioactive molecule per se.

SAR potency gap
Cross-study comparable
Optimized analog 8C: MIC 6.25–25 µg/mL; target compound: no direct data
Illustrates unoptimized scaffold vs. elaborated lead; supports exploratory SAR use
Building block context; not a validated bioactive molecule
Antimicrobial SAR Lead Optimization

Thiazolamine Research & Procurement Applications


SAR Exploration Scaffold

Given the established antimicrobial activity of structurally related 4-(4-bromophenyl)-thiazol-2-amines [1], 72239-31-7 is best deployed as a core scaffold in SAR campaigns. Its 4-bromobenzyl moiety provides a foundation for systematic modification to probe the impact of varying N-substituents on biological activity. The bromine atom also offers a convenient site for late-stage diversification via Suzuki-Miyaura or other cross-coupling reactions, enabling the synthesis of focused libraries for hit-to-lead optimization.

Halogen Bonding & Physicochemical Profiling Reference

The distinct physicochemical properties of 72239-31-7, including its higher molecular weight and calculated density compared to its 4-chloro analog , make it a useful reference compound for studies investigating the role of halogen bonding in molecular recognition. It can be used as a control in biophysical assays (e.g., SPR, ITC) designed to quantify the contribution of bromine-mediated interactions to target binding affinity and selectivity, thereby informing the design of more potent inhibitors.

Target Identification Probe in Antimicrobial Pathways

Although the exact molecular targets of 72239-31-7 are unknown, its structural resemblance to active 4-bromophenyl-thiazolamines [2] suggests it may modulate similar pathways. As such, it can be employed as a chemical probe in target identification studies. Techniques such as affinity chromatography or photoaffinity labeling, followed by mass spectrometry-based proteomics, could be used to identify its binding partners in bacterial or fungal lysates, potentially revealing novel targets for antimicrobial drug discovery.

Analytical & Synthetic Reference Standard

For analytical chemistry applications, 72239-31-7 serves as a well-defined reference standard for method development and validation. Its unique InChIKey (WQZBFPFJYHBVHE-UHFFFAOYSA-N) and spectroscopic signature can be used to calibrate LC-MS, GC-MS, or NMR instruments, or to confirm the identity of newly synthesized derivatives in a research setting. Additionally, its synthesis via reaction of 4-bromobenzylamine with a thiazole derivative can be used as a model reaction for optimizing new synthetic methodologies.

Application
Selection Property
Validation Focus
SAR Exploration Scaffold
4-Bromobenzyl moiety with cross-coupling handle
Systematic SAR and focused library synthesis
Halogen Bonding Profiling Reference
Distinct molecular weight and polarizability
Biophysical assay calibration for halogen bond quantification
Target Identification Probe
Structural similarity to active antimicrobial analogs
Affinity-based proteomics for target deconvolution
Analytical & Synthetic Standard
Unique InChIKey and spectroscopic signature
LC-MS/NMR calibration and synthetic methodology optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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